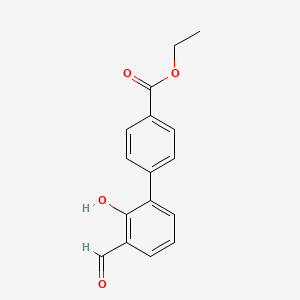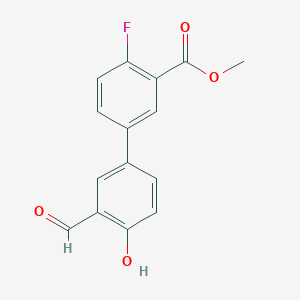
5-(2-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol, 95% (5-Fluoromethoxycarbonylphenyl-2-formylphenol), is a synthetic compound that has been used in various scientific research applications. It has been used in a variety of applications, including organic synthesis, drug development, and chemical analysis. The compound is highly reactive and has a wide range of applications in the scientific community.
Wissenschaftliche Forschungsanwendungen
5-Fluoromethoxycarbonylphenyl-2-formylphenol has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a reactant in drug development, and for chemical analysis. In organic synthesis, the compound has been used to synthesize various molecules, including pharmaceuticals, pesticides, and other organic compounds. In drug development, the compound has been used as a reactant in the synthesis of novel drugs and drug analogs. In chemical analysis, the compound has been used to detect and quantify small amounts of organic compounds.
Wirkmechanismus
The mechanism of action of 5-Fluoromethoxycarbonylphenyl-2-formylphenol is not fully understood. However, it is believed that the compound functions as a Lewis acid, which is a type of chemical species that can donate a pair of electrons to a Lewis base, such as an anion. This reaction can then lead to the formation of a covalent bond between the Lewis acid and the Lewis base.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Fluoromethoxycarbonylphenyl-2-formylphenol are not well understood. However, it is believed that the compound may have some effects on the metabolism of certain molecules. In particular, the compound has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-Fluoromethoxycarbonylphenyl-2-formylphenol in laboratory experiments has several advantages and limitations. One of the main advantages of using this compound is its high reactivity, which makes it useful for synthesizing a variety of organic molecules. Additionally, the compound is relatively inexpensive and can be readily obtained from chemical suppliers. However, the compound is highly reactive and can easily react with other compounds in the laboratory, which can lead to the formation of unwanted byproducts. Therefore, it is important to use the compound in a well-ventilated area and to take appropriate safety precautions.
Zukünftige Richtungen
The use of 5-Fluoromethoxycarbonylphenyl-2-formylphenol in scientific research is still in its infancy, and there are many potential future directions for its use. One potential future direction is the development of new methods for synthesizing the compound. Additionally, the compound could be used in the development of new drugs and drug analogs, as well as in the development of new analytical techniques. Finally, the compound could be used to investigate the biochemical and physiological effects of certain molecules, as well as to identify new targets for drug development.
Synthesemethoden
5-Fluoromethoxycarbonylphenyl-2-formylphenol can be synthesized through a variety of methods. One of the most common methods is the reaction of 2-fluoro-5-methoxycarbonylphenylacetate with formic acid in the presence of sodium hydroxide. This reaction yields a product with a purity of 95%. Other methods of synthesis include the reaction of 2-fluoro-5-methoxycarbonylphenylacetate with sodium hydroxide in the presence of a catalyst, or the reaction of 2-fluoro-5-methoxycarbonylphenylacetate with formic acid in the presence of a catalyst.
Eigenschaften
IUPAC Name |
methyl 4-fluoro-3-(4-formyl-3-hydroxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO4/c1-20-15(19)10-4-5-13(16)12(6-10)9-2-3-11(8-17)14(18)7-9/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZKVQDIOLREMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)F)C2=CC(=C(C=C2)C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685305 |
Source


|
| Record name | Methyl 6-fluoro-4'-formyl-3'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol | |
CAS RN |
1261902-86-6 |
Source


|
| Record name | Methyl 6-fluoro-4'-formyl-3'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378708.png)
![5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378716.png)
![6-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378724.png)









